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Compound of Interest

Compound Name: 2'-Acetoxy-5-chlorovalerophenone

Cat. No.: B3021533 Get Quote

Disclaimer: Spectroscopic data for the specific compound 2'-Acetoxy-5-chlorovalerophenone
is not readily available in public databases. The following guide provides a comprehensive,

hypothetical dataset and experimental protocols based on the analysis of structurally similar

compounds and established principles of spectroscopic characterization. This document is

intended to serve as a reference for researchers and scientists in drug development and

chemical analysis.

Chemical Structure
Systematic Name: 2-(5-chloropentanoyl)phenyl acetate

Molecular Formula: C₁₃H₁₅ClO₃

Molecular Weight: 270.71 g/mol

Structure:

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2'-Acetoxy-5-
chlorovalerophenone.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 dd 1H Ar-H (H6')

7.55 td 1H Ar-H (H4')

7.30 t 1H Ar-H (H5')

7.15 d 1H Ar-H (H3')

3.60 t 2H -CH₂Cl

3.00 t 2H -COCH₂-

2.30 s 3H -OCOCH₃

1.85 m 4H -CH₂CH₂-

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

202.0 C=O (ketone)

169.5 C=O (ester)

149.0 C-OAr (C2')

134.0 Ar-CH (C4')

131.5 Ar-C (C1')

129.0 Ar-CH (C6')

126.5 Ar-CH (C5')

124.0 Ar-CH (C3')

44.5 -CH₂Cl

38.0 -COCH₂-

32.0 -CH₂-

24.0 -CH₂-

21.0 -OCOCH₃

Table 3: Hypothetical IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak Ar C-H stretch

2950, 2870 Medium Aliphatic C-H stretch

1765 Strong C=O stretch (ester)

1690 Strong C=O stretch (ketone)

1600, 1480 Medium C=C stretch (aromatic)

1200 Strong C-O stretch (ester)

750 Strong C-Cl stretch
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Table 4: Hypothetical Mass Spectrometry Data (ESI-MS)

m/z Relative Intensity (%) Assignment

271.0735 33 [M+H]⁺ (³⁷Cl isotope)

270.0762 100 [M+H]⁺ (³⁵Cl isotope)

229.0656 45 [M - C₂H₃O]⁺

121.0289 80 [C₇H₅O₂]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃).[1][2][3] The solution is then filtered through a pipette

with a cotton wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][2]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

Data Acquisition:

¹H NMR: Spectra are acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an

acquisition time of 2.0 s. Chemical shifts are referenced to the residual solvent peak of

CDCl₃ at 7.26 ppm.

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a 45° pulse

angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Chemical shifts are

referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. The resulting spectra are integrated and the chemical shifts are reported in parts

per million (ppm).

3.2 Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.[5]

Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample

measurement.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the major

absorption bands are reported in wavenumbers (cm⁻¹).

3.3 Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the compound is prepared by dissolving

approximately 1 mg of the substance in 1 mL of a 50:50 mixture of acetonitrile and water,

with 0.1% formic acid added to promote protonation.[6]

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped

with an electrospray ionization (ESI) source.[6][7][8]

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at

a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode, and data is

collected over a mass-to-charge (m/z) range of 50-500.[6]

Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the

molecular ion and major fragment ions. The characteristic isotopic pattern for chlorine

(approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is used to confirm the presence of a chlorine atom

in the molecule.[9][10]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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